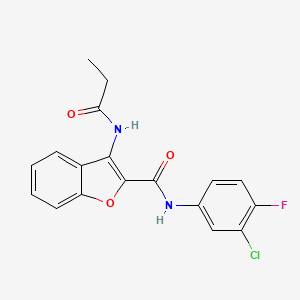

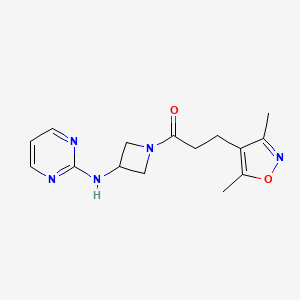

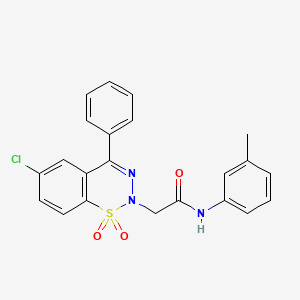

![molecular formula C23H29FN4O B2596817 N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide CAS No. 439120-46-4](/img/structure/B2596817.png)

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide, commonly known as FP-PAAC, is a synthetic compound that has gained attention for its potential use in scientific research. FP-PAAC is a piperidine derivative with a fluorine atom and a piperazine ring attached to its phenyl group. This compound has shown promise in various research applications due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Oxidative Transformation and Environmental Impact

Researchers have explored the oxidative transformation of fluoroquinolone antibiotics and structurally related amines, including piperazine derivatives, by chlorine dioxide and manganese oxide. These studies are crucial for understanding the environmental fate of such compounds. Fluoroquinolones (FQs) and related amines show varying degrees of reactivity towards oxidizing agents, indicating that the piperazine ring is a primary reactive center. This reactivity can lead to dealkylation, hydroxylation, and potential environmental persistence or transformation of such compounds (Wang, He, & Huang, 2010); (Zhang & Huang, 2005).

Sigma Receptor Affinity and Potential Therapeutic Applications

The affinity of sigma ligands for sigma 1 and sigma 2 binding sites has been investigated, showing that certain piperazine derivatives possess high affinity for these receptors. These findings suggest potential applications in developing therapeutic agents targeting sigma receptors, which could influence neuroprotective and antidepressant activities (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Synthesis and Characterization of Analogues

The synthesis and characterization of various analogues of N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide have been explored, focusing on their chemical properties and potential applications. These include studies on flunarizine and its isomers, highlighting methods for regioselective synthesis and potential for medical use in treating migraines and other conditions (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Evaluation and Potential Analgesic Activity

Compounds structurally related to this compound have been evaluated for their pharmacological properties, including analgesic activity. The exploration of 3-methyl-1,4-disubstituted-piperidine analogues indicates significant potential for developing new analgesic compounds with optimal potency and short duration of action (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).

Antitumor Activity and Drug Development

The antitumor activity of 3-phenylpiperazinyl-1-trans-propenes and other derivatives highlights the potential of piperazine-based compounds in developing new therapeutic agents for cancer treatment. These studies provide insight into the cytotoxic activity against several tumor cell lines and the in vivo antitumor efficacy of these compounds (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Properties

IUPAC Name |

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O/c24-21-17-19(25-23(29)18-26-11-5-2-6-12-26)9-10-22(21)28-15-13-27(14-16-28)20-7-3-1-4-8-20/h1,3-4,7-10,17H,2,5-6,11-16,18H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAPIRANGILZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

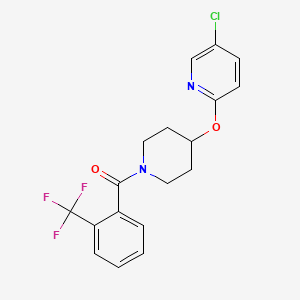

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)

![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)

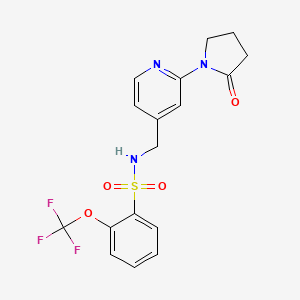

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

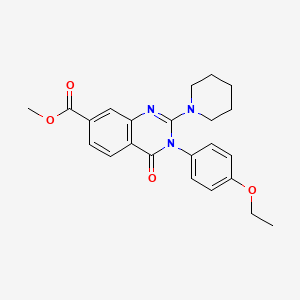

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)